(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL

Description

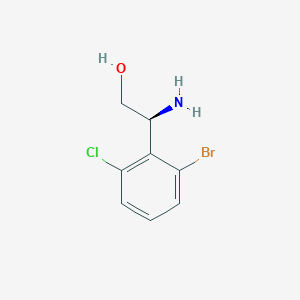

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is a chiral β-amino alcohol featuring a 2-bromo-6-chlorophenyl substituent. Its structure combines a hydroxyl group (-OH) and an amino group (-NH2) on adjacent carbon atoms, attached to a dihalogenated aromatic ring.

The presence of bromine and chlorine at the 2- and 6-positions of the phenyl ring introduces steric and electronic effects that influence its reactivity and binding properties. These halogens enhance lipophilicity and may improve membrane permeability, which is critical for drug-like molecules.

Properties

Molecular Formula |

C8H9BrClNO |

|---|---|

Molecular Weight |

250.52 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2-bromo-6-chlorophenyl)ethanol |

InChI |

InChI=1S/C8H9BrClNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 |

InChI Key |

QSBIUTUSSXOJJP-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)[C@@H](CO)N)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(CO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-chlorobenzaldehyde and a suitable amine.

Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper complexes to facilitate the reaction.

Reaction Steps: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol.

Industrial Production Methods

In industrial settings, the production of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated β-Amino Alcohols

Key Observations :

- Functional Groups: The hydroxyl group in β-amino alcohols enhances hydrogen-bonding capacity, critical for interactions with biological targets, whereas carboxylic acid derivatives (e.g., pent-4-ynoic acid) exhibit higher polarity and lower cell permeability .

Key Observations :

- Chlorine vs. Bromine: Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets compared to chlorine.

- Ortho vs. Para Substitution : In dichloro analogues, shifting chlorine from the 4- to 6-position minimally affects IC50 but alters hydrogen bond lengths (2.202 Å vs. 1.961 Å), suggesting subtle differences in binding stability .

Biological Activity

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is a chiral compound with notable biological activity, particularly in pharmacological and biochemical contexts. This compound features a unique structural arrangement that includes an amino group and halogen substituents, which are critical for its interaction with biological systems.

- Molecular Formula : C8H9BrClNO

- Molecular Weight : 250.52 g/mol

- IUPAC Name : (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL

The biological activity of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes. The amino group can form hydrogen bonds, while the halogen atoms facilitate additional non-covalent interactions, enhancing binding affinity and specificity.

Biological Activities

-

Antimicrobial Activity :

- Preliminary studies indicate that compounds similar to (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL exhibit significant antibacterial and antifungal properties. For instance, related compounds have shown effective inhibition against various strains of bacteria such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .

-

Anticancer Properties :

- Recent research has highlighted the potential of this compound in cancer therapy. It has been associated with the inhibition of p53-MDM2 interactions, leading to increased apoptosis in cancer cells . The antiproliferative effects were evaluated using the sulforhodamine B assay, demonstrating selective toxicity towards cancerous cells while sparing normal cells.

-

Neuropharmacological Effects :

- The compound's structure suggests potential activity at neurotransmitter receptors, which could influence mood and cognitive functions. This aspect warrants further investigation to elucidate its possible role in treating neurological disorders.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Type | MIC (mg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 0.0048 | |

| Antibacterial | S. aureus | 0.0195 | |

| Anticancer | HCT116 (p53+/+) | N/A | |

| Anticancer | HCT116 (p53−/−) | N/A |

Case Study 1: Anticancer Activity

In a study focusing on the growth inhibitory effects of various compounds on human colorectal cancer cells (HCT116), (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL analogs demonstrated significant antiproliferative activity. The mechanism involved the activation of p53 pathways leading to apoptosis, as evidenced by increased levels of cleaved PARP and decreased Bcl-2 expression.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of halogenated phenylethylamines indicated that compounds with similar structures to (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.